4-Pyrimidinamine, 2,5-dichloro-N-ethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

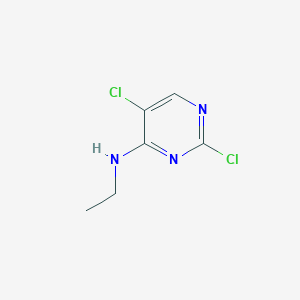

4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an ethyl group attached to the nitrogen atom at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- can be achieved through several methods. One common approach involves the reaction of 2,5,6-trichloropyrimidine with aniline derivatives under specific conditions. For instance, a mixture of 2,5,6-trichloropyrimidine and 2-(dimethylphosphonino) aniline is heated with anhydrous potassium carbonate in dimethylformamide (DMF) at 60°C for 4 hours . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Pyrimidinamine, 2,5-dichloro-N-ethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include aniline derivatives and strong bases such as potassium carbonate.

Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophiles used. For example, the reaction with 2-(dimethylphosphonino) aniline yields (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide .

Aplicaciones Científicas De Investigación

4-Pyrimidinamine, 2,5-dichloro-N-ethyl- has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an intermediate of AP26113, an effective ALK inhibitor . The compound likely exerts its effects by binding to and inhibiting specific enzymes or receptors involved in disease pathways, although detailed molecular mechanisms are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dichloro-N-[(4-methoxyphenyl)methyl]-4-pyrimidinamine

- (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

Uniqueness

4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is unique due to its specific substitution pattern and the presence of an ethyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity compared to other pyrimidine derivatives.

Actividad Biológica

4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article reviews its biological activity based on various studies, including molecular docking analyses, in vitro evaluations, and its interactions with biological targets.

Chemical Structure

- Chemical Name : 4-Pyrimidinamine, 2,5-dichloro-N-ethyl-

- Molecular Formula : C7H8Cl2N4

- Molecular Weight : 207.07 g/mol

Physical Properties

- Solubility : Soluble in organic solvents; limited aqueous solubility.

- Stability : Stable under normal laboratory conditions.

Inhibition of Dihydrofolate Reductase

Recent studies have highlighted the inhibitory effects of pyrimidine derivatives on the enzyme dihydrofolate reductase (DHFR), particularly from Plasmodium falciparum, which is crucial for the treatment of malaria. The compound was evaluated alongside other analogues for its effectiveness as an inhibitor.

Key Findings

- Inhibitory Activity : The compound exhibited promising inhibitory activity against both wild-type and mutant strains of PfDHFR.

- Binding Affinity : Molecular docking studies indicated high binding affinity to the target enzyme, with interaction scores comparable to known inhibitors such as pyrimethamine .

Antiplasmodial Activity

The antiplasmodial activity was assessed through in vitro assays against P. falciparum.

- IC50 Values : The compound demonstrated IC50 values ranging from 0.4 to 28 μM in whole-cell assays, indicating moderate efficacy against malaria parasites .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at the pyrimidine core significantly influenced biological activity. Variations in substituents led to different binding interactions and potency levels against PfDHFR.

| Compound | Substituent | Ki (nM) Wild-Type | Ki (nM) Mutant |

|---|---|---|---|

| Compound A | Phenyl | 1.3 | 13 |

| Compound B | Cyclohexyl | 243 | 208 |

| Compound C | Cyclopropyl | Moderate | Moderate |

Case Study 1: Synthesis and Evaluation

A study synthesized a series of pyrimidine derivatives, including 4-pyrimidinamine, focusing on their antiplasmodial properties. The results indicated that flexibility in the substituents could enhance binding affinity and inhibitory potency against PfDHFR .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest favorable profiles that warrant further investigation into their therapeutic potential .

Propiedades

Fórmula molecular |

C6H7Cl2N3 |

|---|---|

Peso molecular |

192.04 g/mol |

Nombre IUPAC |

2,5-dichloro-N-ethylpyrimidin-4-amine |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) |

Clave InChI |

YKRWFTWTMCLFLQ-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=NC(=NC=C1Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.